N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, commonly known as MMPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPU is a urea derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
MMPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MMPU has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MMPU has been found to exhibit anticancer activity, making it a potential candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of MMPU is not fully understood. However, studies have shown that MMPU acts as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, MMPU increases the levels of dopamine in the brain, which may contribute to its neuroprotective and anticancer effects.
Biochemical and Physiological Effects:
MMPU has been found to exhibit a range of biochemical and physiological effects. Studies have shown that MMPU can increase the levels of dopamine in the brain, which may contribute to its neuroprotective effects. Additionally, MMPU has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
MMPU has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, MMPU has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, MMPU also has some limitations for lab experiments. It is a potent inhibitor of MAO-B, which may limit its use in certain experiments. Additionally, MMPU has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several future directions for the study of MMPU. One potential direction is the development of MMPU-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of MMPU and its potential applications in other fields, such as cancer research. Finally, more research is needed to determine the safety and efficacy of MMPU in vivo, which may pave the way for its use in clinical trials.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-4-2-3-17(13-18)21-19(23)20-16-7-5-15(6-8-16)14-22-9-11-25-12-10-22/h2-8,13H,9-12,14H2,1H3,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHOGAXOAQUIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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